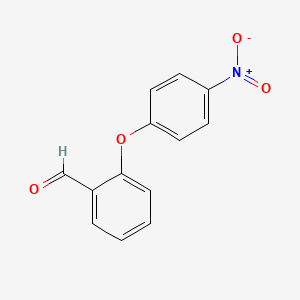

2-(4-Nitrophenoxy)benzaldehyde

Overview

Description

2-(4-Nitrophenoxy)benzaldehyde is a chemical compound with the molecular formula C13H9NO4 and a molecular weight of 243.22 . It appears as pale yellow crystals . It is a useful research chemical .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves a nitration, a conversion from the nitro group to an amine, and a bromination . Another method involves the reaction of 4-hydroxybenzaldehyde, anhydrous potassium carbonate, 2,4-dinitrofluorobenzene, and anhydrous dichloromethane .Molecular Structure Analysis

The molecular structure of this compound is complex and involves various atomic coordinates and displacement parameters . The structure is triclinic with parameters a = 6.9561 (5) Å, b = 7.3040 (5) Å, c = 13.2883 (8) Å, α = 100.988 (3)°, β = 95.557 (3)°, γ = 107.424 (3)° .Chemical Reactions Analysis

The chemical reactions involving this compound are complex. One reaction involves the addition-elimination (or condensation) reactions . Another reaction involves the synthesis of novel chromenone derivatives bearing 4-nitrophenoxy phenyl acryloyl moiety through the reaction of 4-(4-nitrophenoxy)benzaldehydes and 3-acetyl-2H-chromen-2-ones in refluxing toluene .Physical and Chemical Properties Analysis

This compound is a pale yellow crystalline substance . It has a molecular weight of 243.21 g/mol .Scientific Research Applications

Biodegradation Studies

2-(4-Nitrophenoxy)benzaldehyde is involved in biodegradation studies, particularly relating to nitrobenzene and 2-aminophenol. In the research by He, Davis, and Spain (1998), it's revealed that enzymes in cell extracts of Pseudomonas pseudoalcaligenes JS45 convert 2-aminophenol to 2-aminomuconate, indicating its role in microbial degradation processes (He, Davis, & Spain, 1998).

Atmospheric Chemistry

In atmospheric chemistry, studies by Chen, Wenger, and Venables (2011) show that nitrophenols, including compounds structurally related to this compound, play a role in atmospheric reactions and influence photochemistry by impacting the available actinic flux (Chen, Wenger, & Venables, 2011).

Nonlinear Optical Applications

Research into nonlinear optical (NLO) materials includes the synthesis and characterization of 4-(dimethylamino)benzaldehyde 4-nitrophenol, a related compound to this compound. Karthick et al. (2019) synthesized this compound and investigated its potential for third order nonlinear optical applications (Karthick et al., 2019).

Chemical Synthesis

In chemical synthesis, compounds like this compound are used as intermediates or reactants. For example, the work of Rai, Pandey, and Rai (2016) on binary organic systems involving similar compounds suggests their utility in understanding the interactions and thermodynamic properties of complex chemical systems (Rai, Pandey, & Rai, 2016).

Catalysis

In the field of catalysis, studies like those by Perozo-Rondón et al. (2006) show the utility of related benzaldehydes in the synthesis of pharmaceutical intermediates, indicating a potential application area for this compound (Perozo-Rondón et al., 2006).

Environmental Chemistry

The study by Vione et al. (2004) on the nitration and hydroxylation of benzene in the presence of nitrite/nitrous acid in aqueous solution, involving similar compounds, suggests a potential environmental impact of this compound and its derivatives (Vione et al., 2004).

Safety and Hazards

2-(4-Nitrophenoxy)benzaldehyde is considered hazardous. It may cause skin irritation, serious eye damage, and may be harmful if inhaled . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust, not getting it in eyes or on skin or clothing, and avoiding release to the environment .

Future Directions

Mechanism of Action

Target of Action

The primary target of 2-(4-Nitrophenoxy)benzaldehyde is the enzyme Thioredoxin Reductase (TrxR) . TrxR is a key component in the regulation of DNA synthesis, reduction of peroxide, and apoptosis .

Mode of Action

This compound, as a TrxR inhibitor, inhibits the activity of TrxR, leading to a reduction in the reduced Thioredoxin (Trx) that is involved in the regulation of DNA synthesis, reduction of peroxide, and apoptosis . This disruption in the cellular antioxidation system can lead to the death of tumor cells .

Biochemical Pathways

The compound’s interaction with TrxR disrupts the cellular antioxidation system . This disruption affects the biochemical pathways involved in DNA synthesis, reduction of peroxide, and apoptosis . The downstream effects of this disruption can lead to the death of tumor cells .

Result of Action

The result of the action of this compound is the disruption of the cellular antioxidation system, leading to the death of tumor cells . This is achieved through the inhibition of TrxR and the subsequent reduction in the reduced Trx .

Biochemical Analysis

Biochemical Properties

2-(4-Nitrophenoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as deubiquitinases (DUBs), which are crucial in the regulation of protein degradation pathways . The compound can inhibit the activity of these enzymes, thereby affecting the stability and turnover of proteins within the cell. Additionally, this compound may interact with other proteins and biomolecules, influencing their function through binding interactions that alter their conformation and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For instance, the compound can modulate the expression of genes related to oxidative stress and inflammatory responses . Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity, particularly deubiquitinases, which leads to the accumulation of ubiquitinated proteins and subsequent cellular stress . The compound binds to the active site of these enzymes, preventing them from catalyzing the removal of ubiquitin from substrate proteins. This inhibition can trigger downstream effects, including changes in gene expression and activation of stress response pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade over extended periods, leading to a reduction in its biological activity . Long-term exposure to the compound can result in sustained cellular stress and alterations in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain dosage level triggers significant biological responses, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized through reduction and conjugation reactions, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and activity, affecting its overall impact on cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biological effects . The distribution of this compound within tissues can also influence its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and modulate its effects on cellular processes.

Properties

IUPAC Name |

2-(4-nitrophenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-9-10-3-1-2-4-13(10)18-12-7-5-11(6-8-12)14(16)17/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYOHVPUDUCYEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363120 | |

| Record name | Benzaldehyde, 2-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62256-41-1 | |

| Record name | 2-(4-Nitrophenoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62256-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(2-nitrophenyl)amino]acetate](/img/structure/B3060585.png)

![6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one](/img/structure/B3060590.png)

![2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3060595.png)